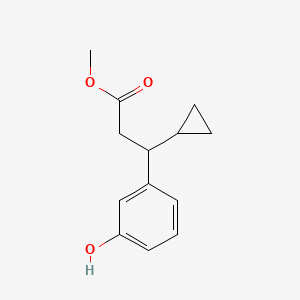

Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-13(15)8-12(9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBFBXFVUPMAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1CC1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901181747 | |

| Record name | Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901181747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142224-62-1 | |

| Record name | Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142224-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901181747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate, a chiral molecule with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to propose a plausible synthetic route and predict its characteristic spectroscopic data. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds. All proposed methodologies and predicted data are grounded in established scientific literature to ensure the highest degree of scientific integrity.

Introduction: The Significance of 3-Aryl-3-Cyclopropylpropanoates

The 3-aryl-3-cyclopropylpropanoate scaffold is a key structural motif in a variety of biologically active molecules. The unique combination of a chiral center, an aromatic ring, and a cyclopropyl group imparts specific conformational constraints and metabolic stability, making it an attractive building block in drug discovery. The cyclopropyl ring, in particular, is a well-regarded bioisostere for phenyl rings and other larger groups, offering a means to fine-tune lipophilicity and metabolic profiles. The presence of a hydroxylated phenyl ring and a methyl ester in the target molecule, this compound, provides additional handles for chemical modification and potential hydrogen bonding interactions with biological targets.

This guide will focus on the (S)-enantiomer of this compound, as indicated by the SMILES notation found in chemical supplier databases: COC(=O)C--INVALID-LINK--=C1)C1CC1.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a central propane chain functionalized with a methyl ester at one end and a cyclopropyl and a 3-hydroxyphenyl group at the chiral C3 position.

Diagram 1: Chemical Structure of (S)-Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate

Caption: Structure of (S)-Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C13H16O3 | |

| Molecular Weight | 220.27 g/mol | |

| CAS Number | 1142223-08-2 (for S-enantiomer) | Chemical Supplier Databases |

| Appearance | White to off-white solid or viscous oil | Inferred from similar compounds |

| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water | Inferred from functional groups |

| XLogP3 | ~2.5 | Predicted using cheminformatics tools |

| Hydrogen Bond Donors | 1 (hydroxyl group) | |

| Hydrogen Bond Acceptors | 3 (two ester oxygens, one hydroxyl oxygen) |

Proposed Asymmetric Synthesis

The proposed synthesis involves an organocatalyzed conjugate addition of a suitable nucleophile to a cyclopropylidene-containing acceptor, followed by an intramolecular cyclization. A more direct and likely approach would be an asymmetric conjugate addition of a malonate derivative to 3-cyclopropyl-acrylaldehyde, followed by further synthetic modifications. A plausible retrosynthetic analysis is outlined below.

Diagram 2: Retrosynthetic Analysis

Caption: A plausible retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol outlines a potential multi-step synthesis, leveraging a chiral auxiliary for stereocontrol.

Step 1: Protection of 3-Hydroxybenzaldehyde

The phenolic hydroxyl group of 3-hydroxybenzaldehyde is first protected to prevent interference in subsequent reactions. A common protecting group for phenols is the benzyl ether.

-

Reactants: 3-Hydroxybenzaldehyde, Benzyl bromide, Potassium carbonate.

-

Solvent: Acetone or N,N-Dimethylformamide (DMF).

-

Procedure: 3-Hydroxybenzaldehyde is dissolved in the solvent, and potassium carbonate is added as a base. Benzyl bromide is then added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product, 3-(benzyloxy)benzaldehyde, is isolated by extraction and purified by chromatography.

Step 2: Horner-Wadsworth-Emmons Reaction

The protected aldehyde is converted to the corresponding α,β-unsaturated ester.

-

Reactants: 3-(Benzyloxy)benzaldehyde, Triethyl phosphonoacetate, Sodium hydride.

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: Sodium hydride is suspended in dry THF under an inert atmosphere. Triethyl phosphonoacetate is added dropwise at 0 °C. After hydrogen evolution ceases, the solution of 3-(benzyloxy)benzaldehyde in THF is added. The reaction is stirred until completion, then quenched with water and extracted. The product, ethyl (E)-3-(3-(benzyloxy)phenyl)acrylate, is purified by chromatography.

Step 3: Asymmetric Michael Addition for Cyclopropanation

This is the key stereochemistry-determining step. A chiral catalyst, such as a cinchona alkaloid-derived catalyst, can be used for the enantioselective conjugate addition of a suitable nucleophile to introduce the cyclopropyl group. A more robust method involves the use of a chiral auxiliary.

-

Reactants: Ethyl (E)-3-(3-(benzyloxy)phenyl)acrylate, a suitable cyclopropylating reagent (e.g., derived from a sulfur ylide or a Simmons-Smith type reaction).

-

Catalyst: A chiral catalyst or the use of a chiral auxiliary attached to the acrylate.

-

Procedure: The specific conditions would depend on the chosen method. For instance, a Corey-Chaykovsky reaction with a chiral sulfide could be employed. The reaction would be carried out at low temperatures to maximize stereoselectivity.

An Alternative and More Direct Asymmetric Approach: Organocatalytic Michael Addition

A more modern and efficient approach involves the organocatalytic conjugate addition of a malonate to cyclopropyl-substituted nitroalkenes or enals.[1][2]

-

Preparation of (E)-1-cyclopropyl-2-nitroethene: This can be synthesized from cyclopropanecarboxaldehyde and nitromethane.

-

Asymmetric Michael Addition: The nitroalkene is reacted with dimethyl malonate in the presence of a chiral organocatalyst (e.g., a chiral thiourea or a cinchona alkaloid derivative). This establishes the chiral center.

-

Reduction and Decarboxylation: The nitro group is reduced to an amine, which can then be removed. The malonate is then hydrolyzed and decarboxylated to yield the propanoic acid derivative.

Step 4: Deprotection and Esterification

-

Deprotection: The benzyl protecting group is removed by catalytic hydrogenation (e.g., using Palladium on carbon and a hydrogen atmosphere).

-

Esterification: The resulting carboxylic acid is esterified to the methyl ester using methanol and a catalytic amount of acid (e.g., sulfuric acid) or by using a milder reagent like trimethylsilyldiazomethane.

Diagram 3: Proposed Synthetic Workflow

Caption: A generalized workflow for the proposed synthesis.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of the molecule's functional groups and data from structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20 | t | 1H | Ar-H | Aromatic proton on C5 of the phenyl ring. |

| ~6.80-6.70 | m | 3H | Ar-H | Remaining aromatic protons. |

| ~5.50 | br s | 1H | -OH | Phenolic hydroxyl proton, broad due to exchange. |

| 3.65 | s | 3H | -OCH₃ | Methyl ester protons. |

| ~2.70-2.60 | m | 1H | -CH- | Methine proton at the chiral center (C3). |

| ~2.50 | dd | 1H | -CH₂- | One of the diastereotopic methylene protons (C2). |

| ~2.30 | dd | 1H | -CH₂- | The other diastereotopic methylene proton (C2). |

| ~1.00-0.80 | m | 1H | Cyclopropyl-CH | Methine proton of the cyclopropyl group. |

| ~0.60-0.40 | m | 2H | Cyclopropyl-CH₂ | Methylene protons of the cyclopropyl group. |

| ~0.30-0.10 | m | 2H | Cyclopropyl-CH₂ | Methylene protons of the cyclopropyl group. |

Key Considerations for ¹H NMR:

-

The cyclopropyl protons are expected to be in the upfield region (0.1-1.0 ppm) due to the ring current effect of the cyclopropane ring.[3][4]

-

The methylene protons at C2 are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet, likely two separate doublets of doublets.

-

The coupling constants for the cyclopropyl ring protons are characteristic: Jcis is typically larger than Jtrans.[5][6]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | C=O | Carbonyl carbon of the methyl ester. |

| ~156 | Ar-C-OH | Aromatic carbon attached to the hydroxyl group. |

| ~145 | Ar-C | Quaternary aromatic carbon attached to the propyl chain. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~120 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~113 | Ar-CH | Aromatic methine carbon. |

| ~52 | -OCH₃ | Methyl ester carbon. |

| ~45 | -CH₂- | Methylene carbon (C2). |

| ~40 | -CH- | Methine carbon at the chiral center (C3). |

| ~15 | Cyclopropyl-CH | Methine carbon of the cyclopropyl group. |

| ~5-10 | Cyclopropyl-CH₂ | Methylene carbons of the cyclopropyl group. |

Key Considerations for ¹³C NMR:

-

The upfield chemical shifts of the cyclopropyl carbons are highly characteristic.[7][8]

-

The chemical shifts of the aromatic carbons will be influenced by the hydroxyl substituent.

IR (Infrared) Spectroscopy

-

Sample Preparation: Thin film or KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (phenolic, hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~3000 | Medium | Cyclopropyl C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| 1600, 1580, 1450 | Medium-Strong | Aromatic C=C stretches |

| ~1220 | Strong | Phenolic C-O stretch |

| 1200-1150 | Strong | Ester C-O stretch |

| ~1020 | Medium | Cyclopropyl ring breathing |

| 850-750 | Strong | Aromatic C-H out-of-plane bending |

Key Considerations for IR Spectroscopy:

-

The broad O-H stretch is a hallmark of a hydrogen-bonded hydroxyl group.[9][10][11]

-

The strong C=O stretch of the ester is a prominent feature.[12]

-

The combination of the phenolic C-O stretch and the aromatic C=C stretches confirms the presence of the 3-hydroxyphenyl group.

MS (Mass Spectrometry)

-

Ionization Method: Electron Ionization (EI)

| m/z | Proposed Fragment |

| 220 | [M]⁺ (Molecular Ion) |

| 192 | [M - CO]⁺ |

| 189 | [M - OCH₃]⁺ |

| 161 | [M - COOCH₃]⁺ |

| 121 | [C₇H₅O₂]⁺ (from cleavage of the C-C bond alpha to the phenyl ring) |

| 107 | [C₇H₇O]⁺ (hydroxytropylium ion) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Key Considerations for Mass Spectrometry:

-

The molecular ion peak at m/z 220 should be observable, though it may be of low intensity.

-

Fragmentation will likely be dominated by the loss of the ester group and cleavage adjacent to the aromatic ring.[13][14][15]

-

The formation of the hydroxytropylium ion is a common fragmentation pathway for benzyl derivatives.

Conclusion and Future Directions

This technical guide provides a detailed structural elucidation of this compound based on established chemical principles and data from analogous compounds. The proposed synthetic routes, based on modern asymmetric catalysis, offer a viable pathway for the preparation of this and related chiral building blocks. The predicted spectroscopic data provides a benchmark for the characterization of this molecule.

Further research is warranted to experimentally validate the proposed synthesis and to fully characterize the spectroscopic properties of this compound. Investigating the biological activity of this molecule and its derivatives could also be a fruitful area of research, given the prevalence of the 3-aryl-3-cyclopropylpropanoate scaffold in medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. spectrabase.com [spectrabase.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is a valuable building block in medicinal chemistry, incorporating a unique combination of a cyclopropyl group, a chiral hydroxyl center, and an aromatic ring. This guide provides a comprehensive overview of plausible and chemically sound synthetic pathways for this target molecule. Two primary retrosynthetic strategies are explored: a Reformatsky-type approach and a Grignard-based pathway. This document delves into the rationale behind key strategic decisions, detailed experimental protocols, and methods for both racemic and asymmetric synthesis, offering field-proven insights for its practical preparation.

Introduction: Strategic Importance of the Target Molecule

The structural motif of a γ-aryl-γ-cyclopropyl-β-hydroxy ester, as exemplified by this compound, is of significant interest in drug discovery. The cyclopropyl group can enhance metabolic stability and binding affinity, while the hydroxyl-bearing stereocenter allows for specific interactions with biological targets. The 3-hydroxyphenyl moiety provides a handle for further functionalization. Given the existence of specific enantiomers like the (S)-form (CAS: 1142223-08-2), stereocontrolled synthesis is a critical consideration. This guide will focus on robust and adaptable methods for the synthesis of the racemic compound (CAS: 1142224-62-1) and will also discuss potential routes for asymmetric synthesis.

Retrosynthetic Analysis and Key Strategic Considerations

Two logical disconnections of the target molecule lead to two primary synthetic strategies.

Pathway A: Reformatsky-Type Approach involves the formation of the C2-C3 bond via a nucleophilic addition of an organozinc reagent derived from an α-haloacetate to an aldehyde.

Pathway B: Grignard-Based Approach centers on the formation of the C3-cyclopropyl bond through the addition of a cyclopropyl nucleophile to a β-keto ester precursor.

The phenolic hydroxyl group in the starting materials is sensitive to the strongly basic or organometallic reagents used in both pathways. Therefore, a key strategic decision is the use of a protecting group, such as a benzyl ether, which is stable under the reaction conditions and can be readily removed in a final step.

Diagram of Proposed Retrosynthetic Pathways

Caption: Retrosynthetic analysis of this compound.

Pathway A: The Reformatsky-Type Synthesis

This pathway builds the carbon skeleton by forming the C2-C3 bond. The key step is the reaction of a zinc enolate, generated from methyl bromoacetate, with cyclopropanecarboxaldehyde. The 3-hydroxyphenyl group would be introduced in a subsequent step or be present in a protected form on the cyclopropyl aldehyde. For a more practical approach, we will consider the synthesis starting from 3-hydroxybenzaldehyde.

Overview of the Reformatsky-Type Pathway

Caption: Synthetic scheme for the Reformatsky-type approach.

Experimental Protocols for Pathway A

Step 1: Protection of 3-Hydroxybenzaldehyde

-

Rationale: The acidic phenolic proton would be quenched by the organometallic reagents in the subsequent steps. Benzyl ether is a robust protecting group that can be removed under mild hydrogenolysis conditions.

-

Protocol:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(benzyloxy)benzaldehyde.

-

Step 2: Reformatsky Reaction

-

Rationale: The Reformatsky reaction is a classic method for synthesizing β-hydroxy esters. It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc.[1][2][3] The organozinc reagent is less reactive than Grignard reagents, which helps to avoid side reactions.

-

Protocol:

-

Activate zinc dust (2.0 eq) by stirring with a small amount of iodine in anhydrous THF under a nitrogen atmosphere until the iodine color disappears.

-

Add a solution of methyl bromoacetate (1.5 eq) in anhydrous THF dropwise to the activated zinc suspension.

-

Gently heat the mixture to initiate the formation of the Reformatsky reagent (a cloudy suspension should form).

-

Cool the mixture to 0 °C and add a solution of 3-(benzyloxy)cyclopropanecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 3-(3-(benzyloxy)phenyl)-3-cyclopropyl-3-hydroxypropanoate.

-

Step 3: Deprotection of the Benzyl Ether

-

Rationale: Catalytic hydrogenation is a mild and efficient method for cleaving benzyl ethers without affecting other functional groups like esters and hydroxyls.[4][5][6][7][8]

-

Protocol:

-

Dissolve methyl 3-(3-(benzyloxy)phenyl)-3-cyclopropyl-3-hydroxypropanoate (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Pathway B: The Grignard-Based Synthesis

This alternative and often more convergent approach involves the addition of a cyclopropyl nucleophile to a β-keto ester.

Overview of the Grignard-Based Pathway

Caption: Synthetic scheme for the Grignard-based approach.

Experimental Protocols for Pathway B

Step 1 & 2: Preparation of Methyl 3-(3-(benzyloxy)phenyl)-3-oxopropanoate

-

Rationale: This β-keto ester is the key electrophile for the Grignard addition. It can be prepared from the corresponding protected acetophenone.

-

Protocol:

-

Protect 3-hydroxyacetophenone with benzyl bromide as described in Pathway A, Step 1, to obtain 3-(benzyloxy)acetophenone.

-

To a suspension of sodium hydride (2.5 eq) in anhydrous THF, add dimethyl carbonate (3.0 eq).

-

Heat the mixture to reflux and add a solution of 3-(benzyloxy)acetophenone (1.0 eq) in anhydrous THF dropwise.

-

Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction to 0 °C and cautiously quench with a mixture of acetic acid and water.

-

Extract with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield methyl 3-(3-(benzyloxy)phenyl)-3-oxopropanoate.

-

Step 3: Grignard Reaction with Cyclopropylmagnesium Bromide

-

Rationale: The addition of a Grignard reagent to the ketone of a β-keto ester is a direct method to form a tertiary alcohol. Cyclopropylmagnesium bromide is a commercially available or readily prepared Grignard reagent.[9][10][11]

-

Protocol:

-

To a solution of methyl 3-(3-(benzyloxy)phenyl)-3-oxopropanoate (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of cyclopropylmagnesium bromide (1.2 eq in THF) dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford methyl 3-(3-(benzyloxy)phenyl)-3-cyclopropyl-3-hydroxypropanoate.

-

Step 4: Deprotection of the Benzyl Ether

-

Protocol: The deprotection is carried out using the same catalytic hydrogenation procedure as described in Pathway A, Step 3.

Alternative Approach: Reduction of a β-Keto Ester Precursor

An alternative to the Grignard addition to a β-keto ester is the synthesis of the corresponding cyclopropyl β-keto ester followed by reduction.

Overview of the Reduction Pathway

Caption: Synthetic scheme for the reduction of a β-keto ester precursor.

Key Step: Reduction of the β-Keto Ester

-

Rationale: The reduction of the ketone in methyl 3-(3-(benzyloxy)phenyl)-3-cyclopropyl-3-oxopropanoate can be achieved with a variety of reducing agents. Sodium borohydride is a mild and selective reagent for this transformation.[12][13][14][15][16]

-

Protocol:

-

Dissolve methyl 3-(3-(benzyloxy)phenyl)-3-cyclopropyl-3-oxopropanoate (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0 °C and add sodium borohydride (1.1 eq) portion-wise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the addition of acetone, followed by acidification with 1M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the protected target molecule.

-

Asymmetric Synthesis Considerations

The synthesis of the enantiomerically pure (S)-Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate is highly desirable. This can be achieved through:

-

Chiral Resolution: Resolution of the racemic final product or an intermediate using a chiral acid or by chiral chromatography.

-

Asymmetric Reduction: The use of chiral reducing agents or catalysts for the reduction of the β-keto ester precursor. Several catalysts, such as those based on ruthenium or iridium with chiral ligands, are known to be effective for the asymmetric hydrogenation of β-keto esters.[17][18][19] Biocatalytic reductions using enzymes like ketoreductases also offer a green and highly selective alternative.[20][21]

Data Summary

| Step | Reaction | Reagents | Typical Solvents | Temp. (°C) | Time (h) | Typical Yield (%) |

| A1/B1 | Benzyl Protection | BnBr, K₂CO₃ | Acetone, DMF | 25-70 | 4-6 | >90 |

| A2 | Reformatsky | Zn, Me-bromoacetate | THF | 0 - RT | 12-16 | 60-80 |

| A3/B4 | Deprotection | H₂, Pd/C | MeOH, EtOH | RT | 2-8 | >95 |

| B2 | Carboxymethylation | NaH, (MeO)₂CO | THF | Reflux | 2-4 | 70-85 |

| B3 | Grignard Add. | c-PrMgBr | THF | -78 | 1-2 | 75-90 |

| Alt. Red. | Reduction | NaBH₄ | MeOH, EtOH | 0 - RT | 1-2 | >90 |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The Grignard-based approach offers a convergent and potentially higher-yielding route, while the Reformatsky reaction provides a classic and reliable alternative. The choice of pathway will depend on the availability of starting materials and the specific requirements of the research. For stereoselective synthesis, the asymmetric reduction of a β-keto ester intermediate stands out as a promising strategy. The protocols and strategic insights provided in this guide offer a solid foundation for the successful laboratory-scale synthesis of this important molecule.

References

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. 格氏试剂 [sigmaaldrich.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sodium Borohydride [commonorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. acgpubs.org [acgpubs.org]

- 21. Asymmetric synthesis of beta-hydroxy esters and alpha-alkyl-beta-hydroxy esters by recombinant Escherichia coli expressing enzymes from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate: A Key Chiral Intermediate in the Synthesis of Ticagrelor

This technical guide provides a comprehensive overview of Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate, a critical chiral intermediate in the synthesis of the antiplatelet medication, Ticagrelor. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction

This compound is a valuable molecular building block whose significance is intrinsically linked to the production of Ticagrelor, a potent and selective P2Y12 receptor antagonist. Ticagrelor is a cornerstone in the management of acute coronary syndromes, working to prevent thrombotic events such as heart attack and stroke. The stereochemistry of this intermediate is crucial, as the biological activity of the final active pharmaceutical ingredient (API) is dependent on the correct spatial arrangement of its constituent parts.

This guide will delve into the chemical properties, stereoisomers, and synthesis of this compound. Furthermore, it will explore the mechanistic role of Ticagrelor, the end-product of this intermediate, and provide detailed protocols for the synthesis and analysis of the intermediate itself.

Chemical Properties and Stereoisomers

This compound is a propanoate ester characterized by a cyclopropyl group and a 3-hydroxyphenyl substituent at the C3 position. The presence of a chiral center at this position gives rise to two enantiomers, (R) and (S), as well as the racemic mixture.

| Compound Name | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight |

| Methyl (S)-3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate | (S)-enantiomer | 1142223-08-2[1][2] | C₁₃H₁₆O₃ | 220.27 g/mol [1] |

| Methyl (R)-3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate | (R)-enantiomer | 1142223-06-0 | C₁₃H₁₆O₃ | 220.27 g/mol |

| This compound | Racemic | 1142224-62-1[3][4] | C₁₃H₁₆O₃ | 220.27 g/mol [3] |

The (S)-enantiomer is the key intermediate for the synthesis of Ticagrelor. Therefore, stereoselective synthesis or efficient chiral resolution is a critical aspect of its production.

Role in the Synthesis of Ticagrelor

Methyl (S)-3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate serves as a pivotal precursor in the multi-step synthesis of Ticagrelor. Various patented synthetic routes for Ticagrelor have been described, often involving the coupling of this chiral sidechain with the core triazolopyrimidine structure of the drug. The synthesis generally involves the conversion of the methyl ester to a more reactive species for subsequent coupling reactions.

Mechanism of Action of Ticagrelor and the P2Y12 Signaling Pathway

To appreciate the importance of the chiral intermediate, it is essential to understand the mechanism of the final drug product, Ticagrelor. Ticagrelor is a direct-acting, reversible, and allosteric antagonist of the P2Y12 receptor on platelets.[1][5] Unlike clopidogrel, it does not require metabolic activation.

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation and aggregation.[6] By binding to a site on the P2Y12 receptor distinct from the ADP binding site, Ticagrelor prevents the conformational change that would normally occur upon ADP binding, thus inhibiting downstream signaling.[5]

The signaling pathway of P2Y12 receptor activation and its inhibition by Ticagrelor is depicted below:

Figure 1: Simplified signaling pathway of the P2Y12 receptor and the inhibitory action of Ticagrelor.

Experimental Protocols

Synthesis of Racemic this compound

A plausible synthetic route to the racemic intermediate can be achieved via a Reformatsky-type reaction followed by dehydration and subsequent hydrogenation.

Step 1: Synthesis of Methyl 3-Cyclopropyl-3-hydroxy-3-(3-hydroxyphenyl)propanoate

-

To a stirred suspension of activated zinc dust (1.2 eq) in anhydrous THF, add a solution of 3-hydroxybenzaldehyde (1.0 eq) and methyl bromoacetate (1.1 eq).

-

Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired β-hydroxy ester.

Step 2: Dehydration to Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)acrylate

-

Dissolve the product from Step 1 in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Catalytic Hydrogenation to this compound

-

Dissolve the acrylate from Step 2 in methanol.

-

Add 10% Palladium on carbon (5 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the racemic product.

Enzymatic Resolution for the Preparation of Methyl (S)-3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate

Enzymatic resolution is a highly effective method for obtaining the desired (S)-enantiomer. This protocol is a representative example based on the kinetic resolution of similar β-hydroxy esters using lipases.

-

Enzyme Screening: Screen a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for their ability to selectively hydrolyze the (R)-enantiomer of the racemic methyl ester.

-

Preparative Scale Resolution:

-

Suspend the racemic this compound in a phosphate buffer (pH 7.0) containing a small amount of a co-solvent like t-butanol to aid solubility.

-

Add the selected immobilized lipase (e.g., Novozym 435).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of both the remaining ester and the formed acid.

-

-

Work-up and Separation:

-

Filter off the immobilized enzyme.

-

Acidify the filtrate to pH 2-3 with dilute HCl.

-

Extract with an organic solvent like ethyl acetate.

-

The organic layer will contain the unreacted (S)-ester and the (R)-acid.

-

Separate the (S)-ester from the (R)-acid by extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The (R)-acid will be extracted into the aqueous layer, leaving the desired (S)-ester in the organic phase.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl (S)-3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate with high enantiomeric excess.

-

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

A validated chiral HPLC method is essential for determining the enantiomeric purity of the intermediate. The following is a representative method based on common practices for separating similar chiral compounds.

-

Column: A polysaccharide-based chiral stationary phase is often effective. Examples include Chiralpak AD-H or Chiralcel OD-H.

-

Mobile Phase: A normal-phase eluent system is typically used. A mixture of hexane and a polar modifier like isopropanol or ethanol is a good starting point (e.g., 90:10 hexane:isopropanol). For acidic analytes, the addition of a small amount of an acidic modifier like trifluoroacetic acid (0.1%) can improve peak shape.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This compound, particularly its (S)-enantiomer, is a non-negotiable component in the efficient and stereoselective synthesis of Ticagrelor. A thorough understanding of its chemical properties, synthesis, and analysis is paramount for any research or manufacturing campaign involving this important pharmaceutical. The protocols and information provided in this guide are intended to serve as a strong foundation for scientists and developers working in this area, enabling them to approach their work with a higher degree of technical insight and practical applicability.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. Ticagrelor: Effects Beyond the P2Y12 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate: A Technical Guide for Preclinical Evaluation

Abstract

This technical guide outlines a comprehensive, multi-phase strategic framework for the systematic evaluation of the biological activity of the novel small molecule, Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate. In the absence of existing biological data for this specific entity, this document serves as a roadmap for drug discovery and development professionals. It details a logical progression from predictive computational analysis to rigorous in vitro screening, mechanism of action elucidation, and preliminary in vivo validation. Each proposed step is grounded in established scientific principles, providing researchers with the necessary protocols and rationale to thoroughly characterize this promising compound.

Introduction: Deconstructing the Molecule for Hypothesis Generation

This compound is a unique chemical entity characterized by three key structural motifs: a 3-hydroxyphenyl group, a cyclopropyl ring, and a methyl propanoate ester chain. A preliminary analysis of these fragments provides the foundational logic for our investigational strategy.

-

The 3-Hydroxyphenyl Moiety: This phenolic structure is a well-known pharmacophore. Its presence in compounds like 3-(3-hydroxyphenyl)propionic acid (3HPPA), a microbial metabolite of quercetin, has been linked to cardiovascular and anti-inflammatory effects. Specifically, 3HPPA has been shown to inhibit the adhesion of monocytes to endothelial cells by suppressing E-selectin expression via the NF-κB pathway and to promote endothelium-dependent nitric oxide (NO) release, a key process in vasodilation.[1][2][3] These established activities form the basis of our primary hypotheses.

-

The Cyclopropyl Ring: This strained, three-membered ring is a bioisostere for phenyl groups and double bonds, often incorporated into drug candidates to improve metabolic stability, binding affinity, and potency.[4] Its rigidity can lock the molecule into a favorable conformation for target interaction.

-

The Methyl Ester: This group increases the lipophilicity of the parent carboxylic acid, potentially enhancing cell membrane permeability. It is often a prodrug moiety, which may be hydrolyzed by intracellular esterases to release the active carboxylic acid form.

Based on this structural analysis, we hypothesize that this compound may possess cardiovascular, anti-inflammatory, and/or antioxidant properties . This guide will detail the workflow to systematically test these hypotheses.

Phase I: In Silico Profiling and Target Identification

The initial phase of our investigation will leverage computational tools to predict the compound's pharmacokinetic properties and potential biological targets, providing a cost-effective method to refine our experimental design.[5][6]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A critical first step is to evaluate the "drug-likeness" of the molecule. Undesirable ADMET properties are a major cause of late-stage drug development failure.[7][8][9] We will use established computational models to predict these characteristics.

| Property | Prediction Tool/Server | Parameter to Assess | Rationale for Assessment |

| Absorption | ADMET-AI, pkCSM | Human Intestinal Absorption (HIA), Caco-2 Permeability | Predicts oral bioavailability.[10][11][12] |

| Distribution | ADMET-AI, pkCSM | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Determines tissue accessibility and potential for CNS effects.[10][11][12] |

| Metabolism | ADMET-AI, SwissADME | Cytochrome P450 (CYP) Isoform Inhibition (e.g., 3A4, 2D6) | Predicts potential for drug-drug interactions. |

| Excretion | ADMET-AI, pkCSM | Total Clearance | Estimates the rate of removal from the body.[10][11][12] |

| Toxicity | ADMET-AI, ProTox-II | hERG Inhibition, Mutagenicity (AMES), Hepatotoxicity | Early identification of key safety liabilities, particularly cardiotoxicity.[10][11][12] |

Table 1: In Silico ADMET Profiling Parameters

Target Prediction: Pharmacophore Modeling and Molecular Docking

To identify potential protein targets, we will employ a ligand-based approach, given the lack of a known target.[13][14][15]

-

Pharmacophore-Based Virtual Screening: A 3D pharmacophore model will be generated based on the structure of this compound. This model, defining the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers), will be used to screen databases of known active compounds (e.g., ChEMBL, PubChem).[1][16] Hits with high structural and pharmacophoric similarity will suggest potential biological targets.

-

Molecular Docking: Based on the activities of the 3-hydroxyphenyl motif, we will perform molecular docking simulations against key proteins in inflammatory and cardiovascular pathways, such as NF-κB (p50/p65 subunits), IKKβ, and endothelial Nitric Oxide Synthase (eNOS).[2][17][18][19] This will predict the binding mode and estimate the binding affinity of our compound to these targets, providing a structural basis for our hypotheses.[2]

Figure 1: Workflow for in silico analysis and hypothesis generation.

Phase II: In Vitro Biological Screening

This phase transitions from prediction to practice. We will employ a tiered screening approach, starting with broad assessments of cytotoxicity and antioxidant potential, followed by specific, hypothesis-driven functional assays.[20]

Tier 1: Primary Screening

-

Objective: To determine the compound's intrinsic toxicity and establish a safe concentration range for subsequent cell-based assays.

-

Methodology (MTT/XTT Assays): These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.[4][21][22][23]

-

Protocol:

-

Cell Plating: Seed a panel of cells (e.g., HEK293 for normal kidney, HUVEC for endothelial, RAW 264.7 for macrophages) in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Assay:

-

For MTT: Add MTT reagent (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS).

-

For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours. Metabolically active cells will reduce the XTT to a water-soluble orange formazan product.[4]

-

-

Data Acquisition: Measure the absorbance on a microplate reader (e.g., at 570 nm for MTT, 450 nm for XTT).

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

-

Objective: To evaluate the compound's intrinsic radical-scavenging ability.

-

Methodology (DPPH and ABTS Assays): These are cell-free chemical assays that measure the ability of a compound to neutralize stable free radicals.[24][25][26][27][28]

-

Protocol (DPPH Assay):

-

Reagent Preparation: Prepare a stock solution of the compound in methanol and a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction: In a 96-well plate, add various concentrations of the compound to the DPPH solution. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the decrease in absorbance at ~517 nm. The scavenging of the DPPH radical by an antioxidant results in a color change from violet to yellow.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

Tier 2: Hypothesis-Driven Secondary Screening

Based on our primary hypotheses, we will conduct targeted functional assays.

-

Objective: To determine if the compound can modulate inflammatory pathways.

-

Methodology (LPS-induced NF-κB Activation in Macrophages):

-

Protocol:

-

Cell Culture: Use RAW 264.7 macrophages or a similar cell line.

-

Pre-treatment: Treat the cells with non-toxic concentrations of the compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS, 100 ng/mL) for a specified time (e.g., 24 hours for cytokine measurement).

-

Endpoint Measurement:

-

Nitric Oxide Production: Measure nitrite accumulation in the culture supernatant using the Griess reagent, as inflammation induces iNOS expression.

-

Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

NF-κB Activity: For mechanistic insight, use a reporter cell line expressing luciferase under the control of an NF-κB response element. Measure the reduction in luciferase activity.

-

-

-

Objective: To assess the compound's effect on endothelial nitric oxide synthase (eNOS), a key regulator of vascular tone.

-

Methodology (eNOS Activity Assay): This can be measured directly via enzyme activity or indirectly by measuring NO production.[29][30][31]

-

Protocol:

-

Cell Culture: Use Human Umbilical Vein Endothelial Cells (HUVECs).

-

Treatment: Treat confluent HUVEC monolayers with the compound at various concentrations for 30 minutes.

-

NO Measurement: Use a commercially available Nitric Oxide Synthase Activity Assay Kit. These kits typically measure the conversion of L-arginine to L-citrulline or use a fluorescent probe that reacts with NO.[31][32]

-

Data Analysis: Quantify the increase in eNOS activity or NO production relative to a vehicle-treated control. A known eNOS activator can be used as a positive control.

-

Figure 2: Tiered workflow for in vitro biological screening.

Phase III: Mechanism of Action (MoA) Elucidation

Positive results from Phase II will necessitate a deeper investigation into the molecular mechanisms. Assuming the compound shows anti-inflammatory activity by inhibiting NF-κB, the following protocol would be a logical next step.

-

Objective: To identify the specific molecular target within the NF-κB signaling pathway.

-

Methodology (Western Blot Analysis):

-

Protocol:

-

Cell Treatment: Treat RAW 264.7 macrophages with the compound, followed by LPS stimulation for a shorter time course (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins:

-

Phospho-IκBα and Total IκBα: To see if the compound prevents the degradation of the NF-κB inhibitor.

-

Phospho-p65 and Total p65: To see if the compound prevents the activation and nuclear translocation of the key NF-κB subunit.

-

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify band intensities to determine the effect of the compound on the phosphorylation status of these key proteins.

-

Phase IV: Preliminary In Vivo Assessment

The final step in this preclinical evaluation is to determine if the in vitro activity translates to a living system.[33][34]

-

Objective: To evaluate the acute anti-inflammatory efficacy of the compound in an animal model.

-

Methodology (Carrageenan-Induced Paw Edema in Rodents): This is a standard and well-characterized model of acute inflammation.[9][33][35]

-

Protocol:

-

Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

-

Grouping: Divide animals into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and various dose levels of the test compound.

-

Compound Administration: Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. Statistical analysis (e.g., ANOVA) will be used to determine significance.

-

| Parameter | In Vivo Model | Measurement | Expected Outcome for Active Compound |

| Efficacy | Carrageenan-Induced Paw Edema | Paw Volume (Plethysmometry) | Statistically significant reduction in paw edema compared to vehicle. |

| Safety | Acute Toxicity Study (e.g., OECD 423) | Clinical signs of toxicity, body weight changes | No mortality or significant adverse effects at therapeutic doses. |

Table 2: Key Parameters for In Vivo Assessment

Conclusion and Future Directions

This technical guide presents a structured and scientifically rigorous pathway for characterizing the biological potential of this compound. By progressing from in silico predictions to targeted in vitro assays and culminating in a relevant in vivo model, researchers can efficiently build a comprehensive profile of this novel compound. The data generated will be crucial for making informed decisions regarding its potential as a lead candidate for further drug development, potentially in the therapeutic areas of cardiovascular disease or inflammatory disorders. A successful outcome from this workflow would warrant more extensive preclinical development, including detailed pharmacokinetic studies, chronic toxicology, and efficacy testing in more complex disease models.

References

- 1. dovepress.com [dovepress.com]

- 2. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 3. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. ijpras.com [ijpras.com]

- 10. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 11. portal.valencelabs.com [portal.valencelabs.com]

- 12. ADMET-AI [admet.ai.greenstonebio.com]

- 13. dromicslabs.com [dromicslabs.com]

- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 17. KBbox: Methods [kbbox.h-its.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]

- 21. measurlabs.com [measurlabs.com]

- 22. doras.dcu.ie [doras.dcu.ie]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. e3s-conferences.org [e3s-conferences.org]

- 28. Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils | Semantic Scholar [semanticscholar.org]

- 29. assaygenie.com [assaygenie.com]

- 30. researchgate.net [researchgate.net]

- 31. Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084) | Abcam [abcam.com]

- 32. pnas.org [pnas.org]

- 33. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 34. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 35. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

Abstract

Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate is a synthetic organic compound with a structure suggestive of diverse pharmacological potential. However, as of the date of this publication, its biological activities and therapeutic targets remain largely unexplored in publicly accessible literature. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, hypothesis-driven framework for the systematic investigation of this molecule. By dissecting its structural motifs and drawing parallels with well-characterized analogous compounds, we propose several plausible therapeutic avenues and detail the requisite in silico and experimental workflows for target identification, validation, and functional characterization. This document is designed not as a rigid protocol, but as a strategic roadmap to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Case for Investigating this compound

The quest for novel therapeutic agents is a cornerstone of modern medicine. This compound (CAS: 1142224-62-1) presents itself as a candidate worthy of investigation due to its unique chemical architecture.[1][2] Its structure combines a 3-hydroxyphenyl group, a propanoate backbone, and a cyclopropyl moiety, each of which is present in various known bioactive molecules. The absence of established pharmacological data necessitates a logical and systematic approach to uncover its potential therapeutic applications. This guide will leverage a strategy of "guilt-by-association," inferring potential biological activities from structurally related compounds and outlining a robust methodology to test these hypotheses.

Structural Analysis and Hypothesis Generation

The structure of this compound can be deconstructed into three key motifs, each providing clues to its potential biological roles.

-

The 3-Hydroxyphenyl Moiety: This group is a common feature in molecules targeting a range of physiological systems. For instance, 3-(3-Hydroxyphenyl)propionic acid (3HPPA), a microbial metabolite of quercetin, is known to be an activator of endothelial nitric oxide synthase (eNOS), leading to vasodilation and antihypertensive effects.[3][4] It also exhibits anti-inflammatory properties by inhibiting the NF-κB pathway and subsequent E-selectin expression.[5] Furthermore, compounds like 3-(3-hydroxyphenyl)-N-n-propylpiperidine are known to interact with central dopamine receptors, suggesting potential neuromodulatory activities.[6]

-

The Propanoic Acid/Ester Backbone: Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prime example.[7] These compounds typically act by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[7]

-

The Cyclopropyl Group: This small, strained ring is often incorporated into drug candidates to improve metabolic stability, potency, and target-binding affinity. Its presence in various antitubercular and antimalarial agents highlights its utility in medicinal chemistry.[8]

Based on this structural analysis, we can formulate several primary hypotheses regarding the therapeutic targets of this compound:

-

Hypothesis 1: Cardiovascular Modulation via the Nitric Oxide Pathway. The presence of the 3-hydroxyphenylpropanoate core suggests a potential to mimic the actions of 3HPPA, targeting eNOS and influencing vascular tone.

-

Hypothesis 2: Anti-inflammatory Activity through COX Inhibition. The arylpropionic acid-like scaffold points towards a possible role as a COX-1/COX-2 inhibitor.

-

Hypothesis 3: Neuromodulatory Effects on CNS Receptors. The 3-hydroxyphenyl group could facilitate binding to central nervous system targets, such as dopamine receptors.

-

Hypothesis 4: Antimicrobial Properties. The overall structure, including the propanoic acid derivative backbone, shares similarities with compounds exhibiting antimicrobial activity.[9]

A Roadmap for Target Identification and Validation: An Integrated In Silico and Experimental Approach

The following sections outline a comprehensive workflow to systematically investigate the therapeutic potential of this compound, from initial computational predictions to definitive biological validation.

Phase 1: In Silico Target Prediction

Before embarking on extensive laboratory work, computational methods can efficiently narrow down the field of potential targets.

Workflow:

-

Similarity Searching: Utilize the compound's SMILES string (COC(=O)CC(C1=CC=CC(O)=C1)C1CC1) to perform structural similarity searches in chemical databases like PubChem, ChEMBL, and DrugBank. This can identify known drugs or bioactive molecules with similar structures, providing immediate clues to potential targets.

-

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's structure. This model can then be used to screen libraries of known protein structures to identify potential binding partners that have complementary features.

-

Molecular Docking: Perform molecular docking studies against the hypothesized targets (e.g., eNOS, COX-1, COX-2, dopamine D2 receptor). This will predict the binding affinity and pose of the compound within the active site of these proteins, providing a quantitative basis for prioritizing experimental validation.

Experimental Workflow for Target Discovery

Caption: A streamlined workflow for therapeutic target discovery.

Phase 2: Experimental Target Identification and Validation

This phase involves laboratory-based experiments to identify and confirm the molecular targets of this compound.

To discover novel or unexpected targets, an unbiased approach is recommended.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Ligand Immobilization: Synthesize an analogue of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control column with no immobilized ligand should also be prepared.

-

Protein Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., human umbilical vein endothelial cells (HUVECs) for cardiovascular targets, or a human cancer cell line for anti-proliferative effects).

-

Affinity Chromatography: Incubate the protein lysate with both the ligand-immobilized and control beads. After incubation, wash the beads extensively to remove non-specific binders.

-

Elution: Elute the specifically bound proteins, for example, by changing the pH or by competitive elution with an excess of the free compound.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching. Proteins that are significantly enriched in the ligand-immobilized sample compared to the control are considered potential binding partners.

Once potential targets are identified, it is crucial to confirm that the compound directly binds to them within a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either the vehicle control or various concentrations of this compound.

-

Heating: Heat the cell suspensions at a range of temperatures. The binding of a ligand to its target protein typically stabilizes the protein, increasing its melting temperature.

-

Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Analysis: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Functional Characterization

Following target identification and engagement confirmation, the next step is to determine the functional consequences of this interaction.

Protocol: Nitric Oxide Production Assay in Endothelial Cells

-

Cell Culture: Culture HUVECs in appropriate media.

-

Treatment: Treat the cells with various concentrations of this compound for a defined period. Include a positive control (e.g., acetylcholine) and a vehicle control.

-

NO Measurement: Measure the accumulation of nitrite and nitrate (stable metabolites of NO) in the culture medium using a Griess reagent-based assay. An increase in NO production would support the hypothesis that the compound is an eNOS activator.

Signaling Pathway for eNOS Activation

Caption: Hypothesized activation of the eNOS pathway.

Protocol: COX-1/COX-2 Enzymatic Assays

-

Assay Setup: Use commercially available COX-1 and COX-2 inhibitor screening kits. These assays typically measure the conversion of arachidonic acid to prostaglandin H2.

-

Inhibition Measurement: Perform the assay in the presence of a range of concentrations of this compound.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Data Presentation: COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen (Control) | 15 | 2.5 | 6 |

| Compound X | Data | Data | Data |

Protocol: Dopamine D2 Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

-

Competitive Binding: Incubate the membranes with a radiolabeled D2 receptor ligand (e.g., [³H]-spiperone) in the presence of increasing concentrations of this compound.

-

Quantification: Measure the amount of bound radioligand. A decrease in bound radioactivity with increasing concentrations of the test compound indicates competitive binding to the D2 receptor. From this data, the inhibition constant (Ki) can be calculated.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for elucidating the therapeutic targets and pharmacological profile of this compound. By systematically pursuing the hypotheses generated from its chemical structure, researchers can efficiently navigate the early stages of the drug discovery process. Positive findings in any of the proposed avenues of investigation would warrant further preclinical development, including pharmacokinetic and toxicological studies, and in vivo efficacy testing in relevant disease models. The journey from a molecule on a shelf to a potential therapeutic is a long one, but it begins with a logical and well-planned investigation, as outlined herein.

References

- 1. This compound 97% | CAS: 1142224-62-1 | AChemBlock [achemblock.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Hydroxyphenyl Propanoates: From Synthesis to Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Significance of Hydroxyphenyl Propanoates

Hydroxyphenyl propanoates, a class of phenolic compounds characterized by a phenyl ring substituted with a hydroxyl group and a propanoic acid moiety, are garnering increasing attention within the scientific community.[1] Naturally occurring in a variety of plants and also accessible through synthetic routes, these molecules exhibit a diverse and potent range of biological activities.[2][3] Their structural versatility allows for the synthesis of a wide array of derivatives, making them attractive scaffolds for drug discovery and development.[4][5] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of hydroxyphenyl propanoates, with a focus on their antioxidant and anti-inflammatory properties.

The Chemical Landscape: Synthesis and Structural Diversity

The synthesis of hydroxyphenyl propanoates can be achieved through various chemical strategies, allowing for the creation of a diverse library of compounds with tailored properties. Key synthetic approaches include the modification of naturally occurring precursors and de novo synthesis from readily available starting materials.

Synthesis of 3-(4-Hydroxyphenyl)propanoic Acid and its Esters

A common and important member of this class is 3-(4-hydroxyphenyl)propanoic acid, also known as phloretic acid. Its methyl ester, methyl 3-(4-hydroxyphenyl)propionate, is a valuable intermediate and can be synthesized through several methods.

One straightforward approach involves the esterification of 3-(4-hydroxyphenyl)propanoic acid. A detailed protocol for this is the Fischer-Speier esterification, which utilizes an acid catalyst in an alcohol solvent.[6]

Experimental Protocol: Fischer-Speier Esterification of 3-(4-Hydroxyphenyl)propanoic Acid [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Soxhlet extractor charged with 3A molecular sieves, dissolve 17 g (0.1 mole) of 3-(4-hydroxyphenyl)propanoic acid in 500 mL of methanol.

-

Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux for 72 hours. To ensure the removal of water and drive the equilibrium towards the ester product, exchange the molecular sieves every 24 hours.

-

Work-up: After cooling, evaporate the methanol under reduced pressure to obtain an oily residue.

-

Extraction: Dissolve the oil in 100 mL of toluene and wash the organic phase with three 100 mL portions of water.

-

Purification: Dry the toluene phase over anhydrous magnesium sulfate, treat with activated charcoal to remove colored impurities, and then evaporate the solvent to yield the final product, methyl 3-(4-hydroxyphenyl)propionate, as a clear oil.

Another efficient method for synthesizing methyl 3-(4-hydroxyphenyl)propionate is through the hydrogenation of methyl 3-(4-hydroxy)cinnamate.[7][8]

Experimental Protocol: Hydrogenation of Methyl 3-(4-Hydroxy)cinnamate [7]

-

Reaction Setup: To a solution of methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol) in 20 mL of ethanol, add 0.1 g of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for 21 hours.

-

Work-up: Upon completion, filter the suspension through a pad of diatomaceous earth to remove the catalyst.

-

Isolation: Evaporate the solvent under vacuum to afford methyl 3-(4-hydroxyphenyl)propionate as an oily product.

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

The introduction of an amino group offers further opportunities for structural diversification and modulation of biological activity. A general and effective method for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives involves the reaction of 4-aminophenol with an appropriate acrylic acid derivative.[4]

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester [4]

-

Reaction: In a suitable reaction vessel, reflux a mixture of 4-aminophenol and methyl acrylate in 2-propanol.

-

Isolation: Upon completion of the reaction, the product, N-(4-hydroxyphenyl)-β-alanine methyl ester, can be isolated and purified using standard techniques such as crystallization or chromatography.

Further derivatization can be achieved, for example, by converting the ester to a hydrazide, which can then be reacted with various aldehydes to generate a library of hydrazones.[4]

Biological Activities and Mechanistic Insights

Hydroxyphenyl propanoates exhibit a broad spectrum of biological activities, with their antioxidant and anti-inflammatory effects being particularly well-documented.

Antioxidant Properties: Scavenging Reactive Oxygen Species

The antioxidant capacity of hydroxyphenyl propanoates is primarily attributed to the presence of the phenolic hydroxyl group. This group can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[7] The antioxidant potential can be quantitatively assessed using various in vitro assays.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [9]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (at various concentrations) to 200 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [([Absorbance of Control] – [Absorbance of Sample]) / (Absorbance of Control)] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay [10]

-

Reagent Preparation: Prepare a 75 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution and a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).

-

Reaction Setup: In a 96-well plate, add 150 µL of the fluorescein working solution to each well, followed by 25 µL of the test compound or a Trolox standard.

-

Initiation: Initiate the reaction by adding 25 µL of the AAPH solution.

-

Measurement: Immediately measure the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 528 nm over time.

-

Calculation: The ORAC value is calculated by determining the area under the fluorescence decay curve and comparing it to that of the Trolox standard.

Table 1: Antioxidant Activity of Selected Hydroxyphenyl Propanoates

| Compound | Assay | IC50 / ORAC Value | Reference |

| Rosmarinic Acid | DPPH | 19.53 µg/mL | [8] |

| Caffeic Acid | DPPH | 9.8 - 50 µM | [9] |

| Ferulic Acid | DPPH | 19.5 - 76 µM | [9] |

| Gallic Acid | DPPH | 4.5 - 9.0 µM | [9] |

Anti-inflammatory Effects: Modulation of Key Signaling Pathways